molecular formula C30H34N6O5 B13854934 Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide

Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide

Katalognummer: B13854934
Molekulargewicht: 558.6 g/mol
InChI-Schlüssel: JJATWDMEPIPSSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide is a complex organic compound known for its unique chemical structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of morpholino and dihydropyridine groups, which contribute to its diverse chemical behavior .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide involves multiple steps, starting with the preparation of the morpholino and dihydropyridine precursors. These precursors are then reacted under controlled conditions to form the final compound. The reaction typically requires specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for efficient and consistent production, meeting the demands of various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxides, reduced forms, and substituted derivatives of this compound. These products have distinct properties and applications in different fields .

Wissenschaftliche Forschungsanwendungen

Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide include:

Uniqueness

What sets this compound apart is its unique combination of morpholino and dihydropyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Eigenschaften

Molekularformel

C30H34N6O5

Molekulargewicht

558.6 g/mol

IUPAC-Name

[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]-[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]imino-oxidoazanium

InChI

InChI=1S/C30H34N6O5/c37-29-27(32-15-19-40-20-16-32)3-1-13-34(29)24-7-5-23(6-8-24)31-36(39)26-11-9-25(10-12-26)35-14-2-4-28(30(35)38)33-17-21-41-22-18-33/h3-12H,1-2,13-22H2

InChI-Schlüssel

JJATWDMEPIPSSV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N=[N+](C4=CC=C(C=C4)N5CCC=C(C5=O)N6CCOCC6)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.